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Compound of Interest

Compound Name: Disbac10

Cat. No.: B10767256 Get Quote

A Guide for Researchers, Scientists, and Drug Development Professionals

Note: The specific protocol for a dye named "Disbac10" could not be found in the available

literature. It is presumed that this may be a typographical error. This document provides a

detailed protocol and application notes for DiSBAC₄(3), a widely used bis-oxonol, slow-

response, voltage-sensitive fluorescent dye, which belongs to the same family of dyes and is

likely what was intended.

Introduction
DiSBAC₄(3) (Bis-(1,3-Dibutylbarbituric Acid) Trimethine Oxonol) is a lipophilic, anionic

fluorescent dye used to measure the membrane potential of living cells. As a slow-response

potentiometric probe, it is well-suited for detecting changes in membrane potential over

seconds to minutes. In polarized cells, the dye is largely excluded due to its negative charge.

However, upon membrane depolarization, the dye enters the cell, binds to intracellular

membranes and proteins, and exhibits a significant increase in fluorescence intensity.[1][2] This

property makes DiSBAC₄(3) a valuable tool for studying ion channel activity, screening for

compounds that modulate membrane potential, and investigating cellular processes associated

with changes in electrical potential.[1][3]

Quantitative Data
The following table summarizes the key quantitative properties of DiSBAC₄(3) for easy

reference.
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Property Value References

Excitation Wavelength (λex) ~490-493 nm [4]

Emission Wavelength (λem) ~505-517 nm

Molecular Weight 516.6 g/mol

Solubility DMSO, DMF, Ethanol

Typical Stock Solution 1 mg/mL (1.9 mM) in DMSO

Typical Working Concentration 0.1 - 10 µM

Fluorescence Change per mV ~1%

Mechanism of Action
DiSBAC₄(3) is a negatively charged, hydrophobic molecule that partitions between the

extracellular medium and the cell membrane. In a resting, polarized cell with a negative internal

potential, the anionic dye is electrostatically repelled from the cell interior. When the cell

membrane depolarizes (becomes more positive on the inside), the electrostatic barrier is

reduced, allowing the dye to enter the cell. Once inside, DiSBAC₄(3) binds to intracellular

proteins and lipid membranes, which enhances its fluorescence. Therefore, an increase in

fluorescence intensity directly correlates with membrane depolarization, while a decrease in

fluorescence indicates hyperpolarization.
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Mechanism of DiSBAC₄(3) Action
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Mechanism of DiSBAC₄(3) fluorescence in response to changes in membrane potential.

Experimental Protocols
This section provides a general protocol for using DiSBAC₄(3) in live-cell imaging. Optimization

may be required for specific cell types and experimental conditions.

Materials:

DiSBAC₄(3) powder or stock solution

Dimethyl sulfoxide (DMSO)

Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

Cells of interest cultured on a suitable imaging dish or plate

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
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Protocol:

Preparation of Stock Solution:

Dissolve DiSBAC₄(3) powder in high-quality, anhydrous DMSO to a final concentration of

1 mg/mL (1.9 mM).

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected

from light.

Preparation of Working Solution:

On the day of the experiment, thaw an aliquot of the DiSBAC₄(3) stock solution.

Dilute the stock solution in a physiological buffer (e.g., HBSS) to the desired final working

concentration. A typical starting concentration is 1 µM, but this may need to be optimized

(range 0.1 - 10 µM).

Vortex the working solution to ensure the dye is evenly distributed.

Cell Staining:

Remove the culture medium from the cells.

Wash the cells once with the physiological buffer.

Add the DiSBAC₄(3) working solution to the cells.

Incubate the cells for 20-60 minutes at 37°C, protected from light. The optimal incubation

time should be determined empirically.

Live-Cell Imaging:

Image the cells directly in the dye-containing solution. Do not wash the cells after

incubation, as the dye's fluorescence is dependent on the equilibrium between the

extracellular and intracellular concentrations.
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Use a fluorescence microscope equipped with a filter set appropriate for DiSBAC₄(3) (e.g.,

excitation ~490 nm, emission ~516 nm).

Minimize light exposure to reduce phototoxicity and photobleaching.

Acquire a baseline fluorescence image before applying any stimulus.

Apply the experimental treatment (e.g., ion channel agonist/antagonist, drug candidate)

and acquire images at desired time points to monitor changes in fluorescence intensity.

Controls:

Negative Control: Image unstained cells to assess autofluorescence.

Positive Control: To confirm that an increase in fluorescence corresponds to

depolarization, treat cells with a high concentration of potassium (e.g., 150 mM KCl) to

induce depolarization. This should result in a significant increase in fluorescence intensity.

Data Analysis:

Quantify the mean fluorescence intensity of individual cells or regions of interest over time.

Normalize the fluorescence intensity to the baseline (pre-stimulus) level to determine the

relative change in membrane potential.
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Experimental Workflow for DiSBAC₄(3) Imaging

Start

Prepare DiSBAC₄(3) Stock
(1 mg/mL in DMSO)

Prepare Working Solution
(e.g., 1 µM in HBSS)

Stain Cells
(20-60 min at 37°C)

Culture Cells on
Imaging Plate

Acquire Baseline
Fluorescence Image

Apply Experimental
Stimulus

Acquire Time-Lapse
Images

Analyze Fluorescence
Intensity Changes

End

Click to download full resolution via product page

A flowchart of the experimental workflow for live-cell imaging with DiSBAC₄(3).
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Troubleshooting and Considerations
Phototoxicity and Photobleaching: DiSBAC₄(3), like many fluorescent dyes, can be

phototoxic and is susceptible to photobleaching with prolonged or intense light exposure. To

mitigate these effects, use the lowest possible excitation light intensity and exposure time

that still provides a good signal-to-noise ratio.

Dye Concentration: The optimal concentration of DiSBAC₄(3) can vary between cell types.

High concentrations may be toxic or lead to signal saturation. It is recommended to perform

a concentration-response curve to determine the optimal working concentration for your

specific application.

Signal-to-Noise Ratio: If the signal is weak, consider increasing the dye concentration or

incubation time. However, be mindful of potential toxicity.

"Sparkles" in the Image: The appearance of bright, sparkling artifacts may indicate

undissolved dye particles. To avoid this, ensure the working solution is well-vortexed and

consider centrifuging it before application.

Calibration: For more quantitative measurements, it is possible to calibrate the fluorescence

signal to absolute membrane potential values. This typically involves using ionophores like

valinomycin in solutions with varying potassium concentrations to clamp the membrane

potential at known values. However, interactions between anionic oxonols and valinomycin

can complicate this process.

Applications
High-Throughput Screening: DiSBAC₄(3) is suitable for high-throughput screening of

compounds that modulate ion channel activity due to its robust signal and ease of use in a

plate-based format.

Neuroscience: Studying changes in membrane potential in neurons and other excitable cells

in response to neurotransmitters or other stimuli.

Cardiology: Investigating the electrophysiology of cardiomyocytes and the effects of cardiac

drugs.
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Drug Discovery: Identifying and characterizing new ion channel modulators.

Cell Biology: Monitoring changes in membrane potential associated with various cellular

processes, such as cell volume regulation, apoptosis, and cell cycle progression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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